molecular formula C17H14F3NO5S2 B2633427 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034397-65-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2633427
CAS RN: 2034397-65-2
M. Wt: 433.42
InChI Key: BRGBSTKRYHWAJL-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO5S2 and its molecular weight is 433.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is part of a series of novel benzenesulfonamide derivatives synthesized for potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesis involves the reaction of alkyl/aryl isothiocyanates with celecoxib, followed by the addition of ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol. Compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Biochemical and Pharmacokinetic Studies

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, which share a core structural motif with the queried compound, demonstrates their high-affinity inhibition of kynurenine 3-hydroxylase. These studies provide insights into the pharmacokinetics, revealing differences in systemic clearance and oral bioavailability across species (rats, dogs, monkeys), and highlight the role of hepatic first-pass metabolism and oral absorption in the bioavailability of these compounds. This information is crucial for the development of new medications, showing the importance of structural modifications to improve pharmacological profiles (Stearns et al., 2002).

Advanced Materials and Chemical Processes

The compound's derivatives have been explored in materials science and synthetic chemistry, demonstrating the versatility of benzenesulfonamide-based structures. For instance, the synthesis of expanded calix[n]pyrroles and their analogues showcases the potential of these compounds in creating novel organic materials with specific electronic or optical properties, which can be tailored for applications in sensing, catalysis, or as components of electronic devices (Nagarajan et al., 2001).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBSTKRYHWAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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